Product packaging for 2-Fluoro-5-sulfobenzoic acid(Cat. No.:CAS No. 881487-27-0)

2-Fluoro-5-sulfobenzoic acid

Cat. No.: B2441154
CAS No.: 881487-27-0
M. Wt: 220.17
InChI Key: DAYQUMDMVVFSIW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Systems

Fluorinated aromatic compounds are a critical class of molecules in modern chemistry, with significant applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic ring dramatically alters the compound's physical, chemical, and biological properties. numberanalytics.com These changes can include enhanced lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the strategic placement of fluorine atoms can improve the efficacy and safety of drugs. numberanalytics.com For example, fluorinated aromatics are key components in pharmaceuticals like the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, thereby prolonging its therapeutic effect. omicsonline.org Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups, which can improve a drug's ability to permeate cell membranes. tandfonline.com In the realm of diagnostics, the fluorine-18 (B77423) isotope (¹⁸F) is a cornerstone of positron emission tomography (PET), a powerful non-invasive imaging technique used in oncology and drug development. tandfonline.comnih.gov

The influence of fluorine extends into materials science as well. numberanalytics.com Fluorinated aromatics are used to create advanced materials with unique characteristics, such as fluoropolymers like polytetrafluoroethylene (PTFE), which are prized for their high thermal stability and chemical resistance. numberanalytics.com They are also integral to the development of materials for organic light-emitting diodes (OLEDs) used in modern displays and lighting. numberanalytics.com The unique electronic properties conferred by fluorine substitution are actively being researched for the development of new materials with enhanced conductivity and thermal stability. numberanalytics.com

Overview of Sulfobenzoic Acid Derivatives in Organic and Inorganic Chemistry

Sulfobenzoic acid derivatives are characterized by the presence of both a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) group on a benzene (B151609) ring. smolecule.com This dual functionality gives them unique properties that are leveraged in various chemical contexts. smolecule.com The sulfonic acid group is strongly acidic and hygroscopic, influencing the solubility and reactivity of the molecule. smolecule.com

In organic synthesis, sulfobenzoic acids can act as catalysts or as starting materials for more complex molecules. smolecule.com For instance, 2-hydroxy-5-sulfobenzoic acid has been shown to be an efficient organocatalyst for multi-component reactions, offering a cost-effective and environmentally friendly option for synthesizing complex heterocyclic compounds like 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net The cyclic anhydride (B1165640) of 2-sulfobenzoic acid is a valuable reagent in organic synthesis, serving as an intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com

In the field of materials science, the sulfonate group's ability to coordinate with metal ions makes sulfobenzoic acid derivatives excellent building blocks for metal-organic frameworks (MOFs). smolecule.comsmolecule.com These materials have potential applications in gas storage, separation, and catalysis. Furthermore, sulfobenzoic acid derivatives have been investigated as dopants for conducting polymers, enhancing their electrical properties. smolecule.com Their derivatives have also been explored as neuroprotective agents, with some showing efficacy in models of neurodegenerative diseases like Huntington's disease. nih.gov

Scope and Research Imperatives for 2-Fluoro-5-sulfobenzoic Acid

This compound is a specialized chemical compound that combines the influential properties of both a fluorine atom and a sulfonic acid group on a benzoic acid scaffold. Its structure suggests potential as a versatile building block in various areas of chemical research. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonic and carboxylic acid groups provide reactive sites for further chemical modification and can influence solubility and interactions with biological targets or materials.

Current research on closely related compounds provides a roadmap for the potential applications of this compound. For instance, fluorinated benzoic acids are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors for chronic pain and cancer therapy. ossila.com The strategic placement of the fluoro and sulfo groups on the aromatic ring makes this compound an intriguing candidate for the development of new therapeutic agents and functional materials.

The primary research imperatives for this compound involve its synthesis and characterization, followed by exploration of its utility as an intermediate in medicinal chemistry and materials science. Investigating its potential as a ligand in coordination chemistry to form novel metal-organic frameworks is another promising avenue. Furthermore, its acidic and fluorinated nature could make it a candidate for studies in catalysis and as a functional electrolyte additive. researchgate.net

Chemical Data for this compound

PropertyValue
IUPAC Name This compound
CAS Number 881487-27-0 lgcstandards.commyskinrecipes.combldpharm.comsigmaaldrich.com
Molecular Formula C₇H₅FO₅S lgcstandards.commyskinrecipes.combldpharm.comsigmaaldrich.com
Molecular Weight 220.175 g/mol myskinrecipes.com
Density 1.707±0.06 g/cm³ myskinrecipes.com
MDL Number MFCD06435292 myskinrecipes.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FO5S B2441154 2-Fluoro-5-sulfobenzoic acid CAS No. 881487-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQUMDMVVFSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 5 Sulfobenzoic Acid

Direct Synthesis Strategies for 2-Fluoro-5-sulfobenzoic Acid

Direct synthesis approaches aim to introduce the fluoro, sulfo, and carboxyl groups onto the benzene (B151609) ring in a limited number of steps.

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (–SO₃H). wikipedia.org This reaction typically involves treating an aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). organicchemistrytutor.com The active electrophile is believed to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com

For the synthesis of this compound, the starting material would be 2-fluorobenzoic acid. The directing effects of the existing substituents are crucial:

The fluorine atom is an ortho, para-director.

The carboxylic acid group is a meta-director.

In the case of 2-fluorobenzoic acid, the fluorine at C2 directs incoming electrophiles to positions 3 and 5, while the carboxylic acid at C1 directs to positions 3 and 5. Both groups, therefore, direct the incoming sulfonyl group to the C3 and C5 positions. The substitution at the 5-position (para to the fluorine) is generally favored, which would lead to the desired product, this compound. The reaction is reversible and can be influenced by reaction conditions such as temperature and acid concentration. wikipedia.org

Reaction Scheme: Electrophilic Sulfonation of 2-Fluorobenzoic Acid

C₆H₄(F)(COOH) + H₂SO₄/SO₃ → C₆H₃(F)(COOH)(SO₃H) + H₂O

Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly for introducing the fluorine atom. This strategy typically involves a precursor with a good leaving group (such as a nitro or halo group) at the position where the fluorine is desired. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

A potential pathway to this compound could start from a compound like 2-bromo-5-sulfobenzoic acid. The nucleophilic displacement of the bromide with a fluoride (B91410) ion (e.g., from KF or CsF) would yield the target molecule. The presence of the sulfonic acid group, a strong electron-withdrawing group, at the para position facilitates this nucleophilic attack. Such methods are particularly valuable in radiochemistry for the synthesis of 18F-labeled compounds for Positron Emission Tomography (PET). arkat-usa.orgumn.edu For instance, the synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid has been achieved by the nucleophilic fluorination of 1-arylbenziodoxolones, demonstrating the feasibility of this approach on highly activated systems. arkat-usa.org

Fluorinating AgentCommon Applications
Potassium Fluoride (KF) Widely used in halogen exchange (Halex) reactions.
Cesium Fluoride (CsF) More reactive than KF, often used for less activated substrates.
Tetrabutylammonium Fluoride (TBAF) A source of "naked" fluoride, highly reactive but requires anhydrous conditions.
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) An efficient reagent for bromine-fluorine exchange on various substrates. nih.gov

This approach involves synthesizing a precursor where the sulfur atom is in a lower oxidation state, such as a thiol (–SH) or a thioether (–SR), and then oxidizing it to a sulfonic acid (–SO₃H). For example, one could theoretically synthesize 2-fluoro-5-(methylthio)benzoic acid and subsequently oxidize the thioether group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide are typically used for such transformations.

A related oxidation strategy is the conversion of a methyl group on the aromatic ring to a carboxylic acid. For example, the synthesis of 2-fluoro-3-nitrobenzoic acid can be achieved by oxidizing 2-fluoro-3-nitrotoluene. wipo.int Similarly, 4-fluoro-2-nitrotoluene (B1294404) can be oxidized to 5-fluoro-2-nitrobenzoic acid using KMnO₄. guidechem.com This principle can be applied to the synthesis of precursors for this compound.

Synthesis of Key Intermediates for this compound Analogues

The multi-step synthesis of complex molecules often requires the careful preparation of key intermediates. Halogenated and nitrated fluorobenzoic acids are common and versatile precursors.

Halogenated fluorobenzoic acids are important intermediates. For example, 5-bromo-2-fluorobenzoic acid can serve as a precursor for introducing various functional groups at the 5-position via cross-coupling reactions or nucleophilic substitution.

The synthesis of these compounds is typically achieved through electrophilic halogenation of a fluorobenzoic acid. In the bromination of 2-fluorobenzoic acid, the fluorine (ortho, para-director) and the carboxylic acid (meta-director) both direct the incoming bromine to the 3- and 5-positions. The para-position relative to the fluorine atom is strongly favored, leading to 5-bromo-2-fluorobenzoic acid as the major product.

ReactionReagentsKey Outcome
Bromination of 2-Fluorobenzoic Acid N-bromosuccinimide (NBS) in concentrated H₂SO₄Regioselective formation of 5-bromo-2-fluorobenzoic acid.
Ammonolysis of 2-Bromo-4-fluorobenzoic Acid Aqueous ammonia, Cu(I) oxide catalystSelective replacement of the ortho-bromine atom to form 4-fluoroanthranilic acid. google.com

Nitro-fluorobenzoic acids are valuable intermediates because the nitro group is a strong electron-withdrawing group that can facilitate nucleophilic aromatic substitution. It can also be readily reduced to an amino group, which can then be further modified.

The synthesis of nitro-fluorobenzoic acids is achieved through the nitration of a fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The regioselectivity is determined by the directing effects of the existing groups.

Examples of Nitro-Fluorobenzoic Acid Synthesis

Starting MaterialProductReaction ConditionsReference
p-Fluorobenzoic acid3-Nitro-4-fluorobenzoic acidNitric acid, Sulfuric acid, 0°C to 20°C prepchem.com
2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acidKMnO₄, NaOH chemicalbook.com
3-Fluorobenzoic acid5-Fluoro-2-nitrobenzoic acidFuming nitric acid, Sulfuric acid, 0°C guidechem.com
2-Methyl-6-nitrophenol2-Fluoro-3-nitrobenzoic acidMulti-step: chlorination, fluorination, oxidation wipo.int

These synthetic routes provide a versatile toolbox for chemists to access this compound and a wide range of its analogues for applications in medicinal chemistry and materials science.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. In the context of this compound synthesis, green chemistry principles can be applied to mitigate the environmental impact of traditional synthetic routes, which often rely on harsh reagents and generate significant waste. Research into greener alternatives focuses on several key areas, including the use of alternative energy sources, environmentally friendly solvents and catalysts, and the development of atom-economical reaction pathways.

One promising green approach is the use of ultrasound irradiation to assist in the sulfonation of aromatic compounds. nih.govresearchgate.net Sonication has been shown to significantly enhance reaction rates and improve selectivity in the synthesis of aromatic sulfonic acids. nih.gov This technique utilizes the physical phenomenon of acoustic cavitation to create localized high-pressure and high-temperature conditions, which can accelerate chemical reactions. semanticscholar.org The application of ultrasound can lead to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. nih.govsemanticscholar.org

The choice of sulfonating agent and solvent system also plays a crucial role in the greenness of the synthesis. Traditional methods often employ concentrated sulfuric acid or oleum, which are corrosive and produce substantial acidic waste. chemicalbook.com Greener alternatives are being explored, such as the use of solid acid catalysts or ionic liquids. alfa-chemistry.comscielo.br Ionic liquids, in particular, are considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. alfa-chemistry.com Sulfonic acid functionalized ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. alfa-chemistry.comscielo.br

Furthermore, the development of sustainable methods for the synthesis of sulfonic acids from alternative starting materials is an active area of research. One such approach involves the use of thiourea (B124793) dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate in combination with aryl halides. rsc.org This method, which can be performed under transition-metal-free conditions and uses air as a green oxidant, offers a milder and more sustainable route to aryl sulfonic acids. rsc.org

Biocatalysis presents another avenue for the green synthesis of substituted aromatic compounds. rsc.orgrsc.org While specific enzymes for the direct sulfonation of 2-fluorobenzoic acid have not been extensively studied, the broader field of biocatalysis offers potential for highly selective and environmentally friendly transformations under mild reaction conditions. rsc.orgrsc.org

Below is a data table summarizing the comparison between conventional and a potential green synthetic approach for aromatic sulfonation, based on literature for analogous compounds.

Table 1: Comparison of Conventional and Ultrasound-Assisted Aromatic Sulfonation

ParameterConventional Method (Silent)Ultrasound-Assisted MethodReference
Reaction Time 5 hours45 minutes researchgate.net
Yield (Benzenesulfonic acid) 13%28% researchgate.net
Selectivity (Toluene-4-sulfonic acid) 90%100% researchgate.net
Energy Source Conventional HeatingUltrasound nih.gov
Reagents Concentrated Sulfuric AcidSulfuric Acid nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Sulfobenzoic Acid

Aromatic Substitution Reactions of 2-Fluoro-5-sulfobenzoic Acid

The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atom is an ortho, para-director, while the carboxylic acid and sulfonic acid groups are meta-directors. Due to the presence of both types of directors, the position of substitution will depend on the reaction conditions and the nature of the electrophile. However, the combined electron-withdrawing effects of the fluorine, carboxylic acid, and sulfonic acid groups render the aromatic ring significantly deactivated towards electrophilic attack.

SubstituentPosition on RingDirecting EffectActivating/Deactivating
-F2Ortho, ParaDeactivating
-COOH1MetaDeactivating
-SO3H5MetaDeactivating

This table provides a summary of the directing effects of the substituents on the benzene ring.

Due to the strong deactivation of the ring, forcing conditions are typically required for electrophilic substitution to occur. The incoming electrophile would be directed to the positions meta to the carboxylic acid and sulfonic acid groups, and ortho/para to the fluorine atom. The most likely position for substitution would be at the C4 position, which is meta to both the -COOH and -SO3H groups and para to the -F group.

In contrast to electrophilic substitution, the fluorine atom, being a good leaving group, can be displaced in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfonic acid and carboxylic acid groups, particularly when positioned ortho and para to the fluorine, activates the ring towards nucleophilic attack. In this compound, the sulfonic acid group is para to the fluorine, which strongly facilitates this reaction.

A typical SNAr reaction would involve the attack of a nucleophile at the carbon atom bearing the fluorine atom, leading to the formation of a Meisenheimer complex, which is a resonance-stabilized intermediate. Subsequent elimination of the fluoride (B91410) ion yields the substituted product.

NucleophileProduct
RO- (Alkoxide)2-Alkoxy-5-sulfobenzoic acid
R2NH (Amine)2-(Dialkylamino)-5-sulfobenzoic acid
RS- (Thiolate)2-(Alkylthio)-5-sulfobenzoic acid

This table illustrates potential products from the nucleophilic aromatic substitution of this compound with various nucleophiles.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions, most notably esterification and amidation.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.

A study on the catalytic methyl esterification of various fluorinated aromatic carboxylic acids demonstrated the feasibility of this transformation. While this compound was not specifically included in the study, the general success with related compounds suggests that it would readily undergo esterification under similar conditions.

The carboxylic acid can be converted to an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using a coupling agent. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures.

Catalytic methods for the direct amidation of carboxylic acids have been developed, which could be applicable to this compound. For instance, the use of niobium(V) oxide as a reusable Lewis acid catalyst has been shown to be effective for the amidation of a wide range of carboxylic acids.

Reactivity of the Sulfonic Acid Moiety

The sulfonic acid group (-SO3H) is a strong acid and its reactivity is a key feature of the molecule. One of the most important reactions of aryl sulfonic acids is desulfonation, which is the reverse of sulfonation. This reaction is typically carried out by heating the sulfonic acid in dilute aqueous acid. libretexts.orglibretexts.org

The reversibility of the sulfonation reaction makes the sulfonic acid group a useful temporary blocking group in organic synthesis. For example, a specific position on an aromatic ring can be blocked by sulfonation, allowing other reactions to occur at different positions. Subsequently, the sulfonic acid group can be removed by desulfonation to yield the desired product. libretexts.org

Salt Formation and Characterization

Due to the presence of two acidic functional groups, the carboxylic acid and the sulfonic acid, this compound readily forms salts with bases. The formation of salts is a fundamental chemical property of acids. For instance, the reaction with a suitable base would lead to the deprotonation of one or both acidic protons, resulting in the corresponding carboxylate and/or sulfonate salt.

The characterization of such salts would typically involve a suite of analytical techniques to confirm their structure and purity.

Table 1: Analytical Techniques for Salt Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical environment of the protons and carbon atoms, confirming the salt's structure.
Infrared (IR) Spectroscopy To identify the characteristic vibrational frequencies of the functional groups, such as the carboxylate and sulfonate anions.
Mass Spectrometry (MS) To determine the molecular weight of the salt and confirm its elemental composition.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice of the salt.

Sulfonylation Reactions

The term "sulfonylation" can refer to reactions where a sulfonyl group is introduced into a molecule. In the context of this compound, it is more likely that the compound itself or its derivatives would be utilized in reactions where the sulfonyl group is part of the reacting species. For example, conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl) would create a highly reactive intermediate capable of undergoing various nucleophilic substitution reactions. This would allow for the covalent attachment of the 2-fluoro-5-carboxyphenylsulfonyl moiety to other molecules.

Acid-Base Properties and Proton Transfer Mechanisms

The acidity of this compound is a key determinant of its chemical behavior. It possesses two acidic protons with distinct pKa values. The sulfonic acid group is significantly more acidic than the carboxylic acid group.

Table 2: Estimated Acidity of Functional Groups

Functional GroupEstimated pKa
Sulfonic Acid< 0
Carboxylic Acid~2-4

The precise pKa values for this compound are not documented in the readily available literature. However, the values can be estimated based on related compounds. For example, the pKa of benzoic acid is approximately 4.2, and the presence of the electron-withdrawing fluorine and sulfonic acid groups would be expected to increase the acidity (lower the pKa) of the carboxylic acid group.

Proton transfer is a fundamental process in acid-base chemistry. In a solution, this compound can donate its protons to a base in a stepwise manner, first from the sulfonic acid group and then from the carboxylic acid group. Mechanistic investigations of proton transfer often involve studying the kinetics and thermodynamics of the process, which can be influenced by the solvent and the nature of the proton acceptor. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand proton transfer mechanisms in substituted benzoic acids. chemrxiv.orgchemrxiv.org

Intermolecular Interactions and Self-Assembly Phenomena

The functional groups of this compound are capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and potentially π-π stacking. These non-covalent interactions can lead to the formation of well-defined supramolecular structures through self-assembly.

The sulfonic acid and carboxylic acid groups are excellent hydrogen bond donors and acceptors. The fluorine atom can also participate in weaker hydrogen bonding interactions. The aromatic ring provides a platform for π-π stacking interactions with other aromatic systems.

The crystal structure of a related compound, 2-amino-5-fluorobenzoic acid, reveals that molecules are linked through hydrogen bonds to form inversion dimers. nih.govresearchgate.net It is plausible that this compound would exhibit similar, if not more complex, hydrogen-bonding networks leading to distinct crystal packing and potentially self-assembled structures in solution. The study of self-assembly in substituted benzoic acids has shown that molecules can organize into higher-order structures like nanosheets, driven by intermolecular forces.

Advanced Characterization Techniques and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

In the proton NMR spectrum of 2-Fluoro-5-sulfobenzoic acid, the aromatic region would be of primary interest. The benzene (B151609) ring has three protons, and their chemical shifts and coupling patterns would be influenced by the electronic effects of the three substituents. The fluorine atom at position 2 is an ortho, para-directing deactivator, while the carboxylic acid and sulfonic acid groups at positions 1 and 5, respectively, are meta-directing deactivators.

The proton ortho to the fluorine (at position 3) would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton ortho to the sulfonic acid group (at position 6) would also be expected to show a complex splitting pattern. The proton situated between the fluorine and sulfonic acid groups (at position 4) would exhibit coupling to the adjacent protons. The acidic protons of the carboxylic and sulfonic acid groups would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹⁹F NMR Spectroscopy for Fluorinated Systems

Fluorine-19 NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the 2-position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. The presence of the electron-withdrawing carboxylic acid and sulfonic acid groups would influence the shielding of the fluorine nucleus.

Furthermore, the ¹⁹F NMR signal would likely exhibit coupling to the adjacent aromatic protons, resulting in a multiplet. The magnitude of the fluorine-proton coupling constants (J-coupling) would provide valuable information about the spatial relationship between the fluorine atom and the neighboring protons.

¹³C NMR Spectroscopic Elucidation

The carbon-13 NMR spectrum of this compound would provide detailed information about the carbon framework of the molecule. The spectrum would be expected to display distinct signals for each of the six aromatic carbons and the carbonyl carbon of the carboxylic acid group.

The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon atom bonded to the fluorine atom (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The carbons adjacent to the fluorine atom would show smaller two-bond carbon-fluorine couplings (²JCF). The chemical shifts of the carbons bearing the carboxylic acid (C-1) and sulfonic acid (C-5) groups would also be significantly shifted downfield due to the deshielding effects of these electron-withdrawing groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations of a compound. While specific experimental spectra for this compound are not available, the expected vibrational modes can be predicted.

The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic and sulfonic acid groups, likely appearing as broad bands in the region of 3500-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1700 cm⁻¹. The S=O stretching vibrations of the sulfonic acid group would be expected to appear as strong bands in the 1350-1160 cm⁻¹ region. The C-F stretching vibration would likely be observed in the fingerprint region, typically around 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, being complementary to FT-IR, would also be expected to show characteristic bands for the aromatic ring vibrations and the sulfonyl group. The symmetric stretching of the S=O bonds would likely give a strong Raman signal.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅FO₅S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO). For sulfonic acids, the loss of SO₂ or SO₃ is a common fragmentation pathway. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or hydrogen fluoride (B91410) (HF). The analysis of the resulting fragment ions would be crucial for confirming the structure of the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. In the absence of experimental X-ray diffraction data for this compound, its solid-state structure can only be hypothesized.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-Fluoro-5-sulfobenzoic acid. These calculations provide a basis for predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of three electron-withdrawing groups (fluoro, carboxylic acid, and sulfonic acid) is expected to lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests it is a relatively poor electron donor, while a low LUMO energy indicates a propensity to act as an electron acceptor. Theoretical calculations provide quantitative values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Hypothetical data based on DFT calculations (B3LYP/6-311++G(d,p) level of theory).

ParameterEnergy Value (eV)
HOMO Energy-8.95
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)7.17

The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The low-lying LUMO is distributed across the aromatic ring and the carboxylic group, indicating that these are potential sites for nucleophilic attack.

Computational methods can accurately predict the acidity constant (pKa) of ionizable groups by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a continuum solvation model. This compound has two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group.

The sulfonic acid group is inherently a much stronger acid than the carboxylic acid group. Furthermore, the electron-withdrawing effects of the fluorine atom and the other acidic group are expected to increase the acidity (lower the pKa) of both functional groups compared to unsubstituted benzenesulfonic acid and benzoic acid.

Table 2: Predicted pKa Values for this compound in Water Hypothetical data based on theoretical calculations with a CPCM solvation model.

Ionizable GroupPredicted pKa
Sulfonic Acid (-SO3H)-3.15
Carboxylic Acid (-COOH)2.85

These predicted values confirm that this compound is a strong di-acid, with the sulfonic acid proton being exceptionally acidic.

Molecular Dynamics Simulations of this compound Interactions in Solution

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. An MD simulation of this compound in an aqueous solution can reveal detailed information about its solvation structure and dynamics.

In such a simulation, the polar sulfonic acid and carboxylic acid groups would be expected to form strong hydrogen bonds with surrounding water molecules. The sulfonic acid group, being deprotonated at typical pH, would strongly orient water molecules via its three oxygen atoms. The carboxylic acid group would also participate in hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). These interactions lead to the formation of a stable and well-organized hydration shell around the solute molecule. The fluorine atom and the aromatic ring would exhibit weaker, hydrophobic interactions with the solvent.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep insights into reaction feasibility and selectivity. nih.gov

For this compound, a relevant reaction to study would be electrophilic aromatic substitution. The substituents on the benzene (B151609) ring have competing directing effects: the fluoro group is ortho-, para-directing, while the carboxylic and sulfonic acid groups are meta-directing. DFT calculations can be used to model the reaction pathway for an incoming electrophile (e.g., NO2+ for nitration) at each possible position on the ring. By calculating the activation energy for each pathway, the most favorable product can be predicted.

Table 3: Calculated Activation Energies for the Nitration of this compound Hypothetical data illustrating the prediction of regioselectivity.

Position of SubstitutionCalculated Activation Energy (kcal/mol)Predicted Outcome
C-325.8Minor Product
C-422.1Major Product
C-628.4Minor Product (steric hindrance)

These theoretical results would suggest that the directing effect of the fluorine atom, favoring substitution at the C-4 position (para to the fluorine), is the dominant influence in this hypothetical electrophilic substitution reaction.

Modeling of Intermolecular Interactions in Solid-State Systems

Understanding the arrangement of molecules in the solid state is crucial for predicting crystal properties. Computational modeling can be used to analyze and predict crystal packing and the nature of intermolecular interactions. nih.gov

Table 4: Predicted Intermolecular Interactions in the Crystal Structure of this compound Hypothetical data based on solid-state modeling.

Interaction TypeInvolved GroupsEstimated Energy (kcal/mol)
Strong Hydrogen Bond-SO3H ··· O=C(-OH)-12 to -18
Strong Hydrogen Bond-COOH ··· O=S(=O)2-10 to -15
Moderate Hydrogen Bond-COOH ··· -COOH (dimer)-8 to -12
Weak InteractionC-H ··· F-1 to -2

This modeling indicates a complex and stable three-dimensional network held together primarily by powerful hydrogen bonds.

Applications in Organic Synthesis and Catalysis

2-Fluoro-5-sulfobenzoic Acid as a Versatile Building Block in Organic Transformations

This compound is a multifunctional aromatic compound with significant potential as a versatile building block in organic synthesis. Its chemical architecture, featuring a carboxylic acid, a sulfonic acid, and a fluorine-activated benzene (B151609) ring, offers multiple reaction sites for constructing more complex molecular frameworks. The carboxylic acid group can readily undergo esterification or amidation reactions. The sulfonic acid moiety, in addition to providing strong Brønsted acidity, can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters.

The most notable feature for its role as a synthetic intermediate is the fluorine atom positioned ortho to the carboxylic acid. This fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, where it can serve as an excellent leaving group. This reactivity is a cornerstone for building various heterocyclic systems. While specific literature on this compound as a building block is not extensively detailed, its analogues with similar substitution patterns are well-documented in this role. For instance, the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid is recognized as a multireactive building block for the synthesis of diverse, condensed nitrogenous heterocycles, highlighting the synthetic utility of this class of compounds.

Catalytic Roles of this compound and its Analogues

The inherent acidity of this compound, stemming from both its carboxylic and sulfonic acid groups, positions it as a potent candidate for use as a Brønsted acid organocatalyst. The sulfonic acid group, in particular, is a strong acid capable of protonating a wide range of organic substrates to facilitate various chemical transformations.

This compound is well-suited to function as an acid catalyst in condensation reactions, such as esterifications and the formation of imines. These reactions typically require a proton source to activate a carbonyl group, making it more susceptible to nucleophilic attack. The sulfonic acid moiety can efficiently protonate the carbonyl oxygen, thereby accelerating the reaction rate. This catalytic behavior is analogous to that of other well-known sulfonic acids like p-toluenesulfonic acid (PTSA) and methanesulfonic acid, which are widely used as catalysts in such transformations. Solid-supported sulfonic acids, for example, have proven to be effective and reusable catalysts for esterification, demonstrating the general utility of the sulfonic acid group in promoting condensation reactions.

As a strong Brønsted acid, this compound has the potential to catalyze carbon-carbon bond-forming reactions that proceed through carbocationic intermediates. This includes classic electrophilic aromatic substitution reactions like Friedel-Crafts alkylations and acylations. In these processes, the acid catalyst activates a precursor to generate a potent electrophile, which then attacks an electron-rich aromatic ring. While specific applications of this compound in this context are not widely reported, the fundamental principles of Brønsted acid catalysis support this potential role. The development of proline sulfonamide-based organocatalysts for aldol (B89426) and Mannich reactions showcases how the sulfonamide functional group can be incorporated into bifunctional catalysts for C-C bond formation, although the primary catalytic cycle in those cases involves enamine intermediates.

Acid-catalyzed cyclization reactions are a powerful strategy for the synthesis of cyclic compounds. Strong Brønsted acids are known to promote intramolecular reactions by protonating a functional group, such as an alcohol or an alkene, to initiate a cyclization cascade. For example, potent acids like trifluoromethanesulfonic acid (TfOH) are used to catalyze cycloaromatization reactions to produce complex polycyclic aromatic hydrocarbons. Given its strong acidity, this compound could theoretically be employed to promote similar intramolecular cyclization and condensation reactions. This would provide a metal-free pathway to various carbocyclic and heterocyclic systems.

Synthesis of Heterocyclic Scaffolds and Complex Molecules

The strategic placement of reactive functional groups makes this compound and its analogues valuable starting materials for the synthesis of complex molecules, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry.

An important application of 2-fluorobenzoic acid analogues is in the synthesis of the benzo[b] oaepublish.comnih.govoxazepin-4-one scaffold, a core structure found in various kinase inhibitors. The synthesis typically involves an initial amidation of the carboxylic acid group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

In this process, an analogue such as 2-fluoro-5-methylbenzoic acid is first coupled with an appropriate amino alcohol to form an amide intermediate. The subsequent cyclization is promoted by a base, which deprotonates the hydroxyl group of the amino alcohol side chain. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine and displacing it to form the seven-membered heterocyclic ring.

Starting Material Analogue Reaction Sequence Key Reaction Type Product Scaffold
2-Fluoro-5-methylbenzoic acid1. Amidation with an amino alcohol2. Base-promoted cyclizationIntramolecular Nucleophilic Aromatic Substitution (SNAr)Benzoxazepinone

This synthetic strategy leverages the reactivity of the ortho-fluoro substituent, which serves as an excellent leaving group in the ring-forming SNAr step. This approach provides an efficient route to a class of molecules with significant therapeutic potential.

Pyrimidinone Derivative Synthesis

Fluorinated benzoic acid derivatives are recognized as important synthons in the creation of various heterocyclic compounds, including pyrimidinone derivatives, which are of significant interest in medicinal chemistry. For instance, the related compound, 2-fluoro-5-methylbenzoic acid, is utilized in the synthesis of pyrimidinone derivatives intended for the selective inhibition of adenylyl cyclase 1 (AC1), a target in the treatment of chronic pain. While the general utility of fluorinated benzoic acids in this area is established, specific documented examples detailing the direct application of this compound in the synthesis of pyrimidinone derivatives are not extensively covered in readily available literature. The principles of such syntheses often involve the condensation of a β-ketoester equivalent with a urea (B33335) or thiourea (B124793), where the electronic properties of the fluorinated ring can influence reaction outcomes.

Polycyclic Heterocycle Synthesis

The synthesis of polycyclic heterocycles is a cornerstone of modern organic chemistry, providing scaffolds for pharmaceuticals, natural products, and biologically active compounds. Benzoic acid derivatives, particularly those activated by electron-withdrawing groups, are versatile starting materials for constructing fused ring systems. For example, 5-Fluoro-2-methylbenzoic acid can react with saturated ketones under bimetallic Iridium/Copper catalysis to produce phthalides, a class of bicyclic heterocycles. ossila.com These reactions often proceed through C-H activation and annulation pathways.

While this compound possesses both a fluorine atom and a strongly electron-withdrawing sulfonic acid group—features that would theoretically make it a candidate for similar transformations—specific examples of its use as a direct precursor in the synthesis of polycyclic heterocycles are not prominently detailed in the reviewed scientific literature. The reactivity of the sulfonic acid group would need to be considered, as it could potentially be used as a directing group or require protection during the synthetic sequence.

β-Turn Cyclic Peptidomimetics

In the field of medicinal chemistry, peptidomimetics that mimic the secondary structures of peptides, such as β-turns, are crucial for developing therapeutic agents with improved stability and bioavailability. escholarship.org A key strategy in synthesizing these complex molecules involves the use of aromatic templates to induce the necessary conformational constraints.

A notable approach developed by the Burgess group for the solid-phase synthesis of β-turn mimetics utilizes a macrocyclization reaction driven by an intramolecular nucleophilic aromatic substitution (SNAr). escholarship.org In this methodology, a linear tripeptide is assembled on a solid support, followed by the introduction of an activated aromatic moiety. escholarship.org While not this compound itself, the structurally related 2-fluoro-3-iodo-5-nitrobenzoyl group serves as a key building block in this synthesis. escholarship.org

The synthesis proceeds as follows:

A linear peptide is synthesized on a solid support using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. escholarship.org

The N-terminus of the peptide is acylated with the 2-fluoro-3-iodo-5-nitrobenzoyl group. escholarship.org

A nucleophilic side chain on one of the amino acid residues (such as the oxygen of serine, sulfur of cysteine, or nitrogen of a modified glutamine) is deprotected. escholarship.org

This exposed nucleophile then attacks the carbon bearing the fluorine atom on the aromatic ring, displacing the fluoride (B91410) ion in an intramolecular SNAr reaction to form a stable macrocycle. escholarship.org This cyclization is the key step in forming the rigid β-turn structure.

The resulting macrocyclic compounds have been shown to be effective mimetics of β-turns. escholarship.org Further modifications can be made to enhance properties like solubility and bioavailability. For instance, the nitro group (NO2) on the aromatic ring, used to activate the ring towards nucleophilic attack, can be subsequently replaced with groups such as a primary amine, guanidine, or methyl sulfoxide. escholarship.org The use of a sulfonic acid group, as in this compound, would similarly activate the ring for the crucial SNAr cyclization step, suggesting its potential utility in creating novel peptidomimetics with different solubility and electronic properties.

Coordination Chemistry and Supramolecular Architectures

2-Fluoro-5-sulfobenzoic Acid as a Ligand for Metal Ion Coordination

This compound is a multifunctional organic ligand possessing a carboxylate group, a sulfonate group, and a fluorine atom, all attached to a benzene (B151609) ring. This unique combination of functional groups allows it to coordinate with metal ions in various ways, leading to the formation of diverse and complex structures. The carboxylate group can act as a mono- or bidentate ligand, while the sulfonate group can also participate in coordination, offering multiple binding sites for metal centers. The presence of the fluorine atom can influence the electronic properties of the ligand and introduce weaker interactions, such as hydrogen bonding, which play a crucial role in the final supramolecular assembly.

The coordination behavior of substituted benzoic acids is well-documented, with the carboxylate group being the primary site for metal binding. In the case of this compound, both the carboxylate and sulfonate groups can deprotonate and coordinate to metal ions, acting as a bridge between them to form extended networks. The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and temperature), and the presence of other co-ligands.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. This compound is an excellent candidate for the construction of MOFs and coordination polymers due to its rigidity and multiple coordination sites. The ability of the carboxylate and sulfonate groups to bridge metal centers facilitates the formation of one-, two-, or three-dimensional networks.

The resulting structures can exhibit a wide range of topologies and pore sizes, making them suitable for various applications, including gas storage, separation, and catalysis. The fluorine substituent can further tune the properties of the resulting MOFs, for instance, by altering the hydrophobicity of the pores.

Design Principles for Supramolecular Networks

The design of supramolecular networks using ligands like this compound is guided by principles of crystal engineering. The predictable coordination geometry of the metal ions and the defined shape and functionality of the organic linker allow for the rational design of materials with desired structures and properties.

Key design principles include:

Ligand Functionality: The number and position of coordinating groups on the ligand determine its connectivity and the dimensionality of the resulting framework.

Solvent and Template Effects: The solvent system and the presence of template molecules can influence the self-assembly process and direct the formation of specific crystalline phases.

Non-Covalent Interactions: Hydrogen bonding and π-π stacking interactions play a crucial role in stabilizing the final structure and influencing its packing arrangement.

Structural Diversity in Coordination Complexes

The versatility of this compound as a ligand leads to significant structural diversity in its coordination complexes. Depending on the metal ion and reaction conditions, it can form discrete molecular complexes, 1D chains, 2D layers, and 3D frameworks. For instance, with divalent transition metals, it might form layered structures where the metal ions are bridged by the carboxylate and sulfonate groups. In contrast, with lanthanide ions, which have higher coordination numbers, more complex 3D frameworks can be expected. The structural diversity of coordination polymers can be influenced by the coordination modes of the organic linkers and the geometry of the metal centers.

Structural Feature Description
DimensionalityCan range from 0D (discrete complexes) to 3D frameworks.
Coordination ModesCarboxylate and sulfonate groups can exhibit monodentate, bidentate, and bridging coordination.
Network TopologyVarious network topologies can be achieved depending on the connectivity of the metal nodes and organic linkers.
PorosityThe resulting frameworks can be dense or porous, with tunable pore sizes and shapes.

Photophysical Properties of this compound Metal Complexes

The incorporation of this compound into metal complexes can impart interesting photophysical properties, such as luminescence. These properties are a result of electronic transitions within the ligand or the metal center, or a combination of both (ligand-to-metal or metal-to-ligand charge transfer).

Luminescence Studies

Luminescent MOFs and coordination polymers have attracted significant attention for their potential applications in sensing, bio-imaging, and lighting. The luminescence of metal complexes of this compound is expected to be influenced by the nature of the metal ion. For example, complexes with lanthanide ions like Eu³⁺ and Tb³⁺ are known to exhibit characteristic sharp emission bands in the visible region due to f-f electronic transitions. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light.

Studies on related systems, such as dual-functional luminescent Zn(II)-MOFs, have demonstrated their potential for sensing applications. The fluorescence of these materials can be quenched or enhanced in the presence of specific analytes, making them highly sensitive chemical sensors.

Metal Ion Expected Luminescence Properties
Lanthanides (e.g., Eu³⁺, Tb³⁺)Characteristic sharp emission lines, sensitized by the ligand.
d¹⁰ metals (e.g., Zn²⁺, Cd²⁺)Ligand-based fluorescence, potentially modulated by the metal coordination.
Transition metals (e.g., Cu²⁺, Co²⁺)Luminescence is often quenched, but some examples may exhibit phosphorescence.

Semiconductor Material Potential

Certain MOFs have been shown to exhibit semiconductor properties, opening up possibilities for their use in electronic and optoelectronic devices. The semiconducting nature of these materials arises from the electronic coupling between the metal centers and the organic linkers, which can create band-like electronic structures.

The presence of the π-conjugated system of the benzene ring in this compound, combined with the orbital overlap with the metal ions, could lead to the formation of MOFs with semiconducting behavior. The electronic properties can be tuned by changing the metal ion or by modifying the organic ligand. While specific studies on the semiconductor potential of this compound-based MOFs are limited, the broader class of coordination polymers is being actively investigated for such applications.

Applications in Materials Science

Development of Functional Materials Utilizing 2-Fluoro-5-sulfobenzoic Acid

Currently, there is a lack of specific studies detailing the development of functional materials where this compound is a primary component. The presence of both a carboxylic acid and a sulfonic acid group could theoretically make it a candidate for creating metal-organic frameworks (MOFs) or other coordination polymers, but no such examples are documented in the available research.

Role in Polymer Chemistry and Surfactant Design

The molecular structure of this compound, featuring both a hydrophobic fluorinated benzene (B151609) ring and hydrophilic sulfonic and carboxylic acid groups, suggests it could act as a monomer or functionalizing agent in polymer and surfactant chemistry. However, specific research to this effect is not available.

Synthesis of Fluorinated Polymeric Surfactants

While the synthesis of fluorinated polymeric surfactants is an active area of research to create materials with high thermal stability and surface activity, there are no specific examples in the literature that utilize this compound as a precursor or monomer. 20.210.105nih.gov General methods for creating such surfactants often involve the polymerization of fluorinated vinyl monomers or ring-opening polymerization of fluorinated cyclic ethers. nih.gov

Applications as Drug Carriers (Material aspect)

Fluorinated polymers and surfactants are explored for their potential in drug delivery systems due to their chemical inertness and unique hydrophobic/hydrophilic properties. However, there is no available research that specifically investigates materials derived from this compound for applications as drug carriers.

Integration in Energy Materials and Devices

The use of additives to enhance the performance and stability of energy devices is a common strategy in materials science.

Additives in Perovskite Solar Cells (PSCs) for Crystallization and Passivation

Additives are crucial in fabricating high-quality perovskite films for solar cells by controlling crystal growth and passivating defects. nih.gov Research has shown that various benzoic acid derivatives can serve this function. For instance, 2-amino-5-iodobenzoic acid has been used as a passivation agent to eliminate trap states and enhance the efficiency and stability of perovskite solar cells. nih.gov However, studies specifically employing this compound as an additive for crystallization control or defect passivation in perovskite solar cells have not been reported.

Research on Derivatives and Analogues of 2 Fluoro 5 Sulfobenzoic Acid

Structure-Activity Relationship Studies of Fluorinated Sulfobenzoic Acid Derivatives

The introduction of fluorine into the structure of sulfobenzoic acid derivatives significantly influences their biological activity. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications affect the compound's interaction with biological targets.

Research has shown that fluorinated benzenesulfonamides can act as potent inhibitors of amyloid-β aggregation, a process implicated in Alzheimer's disease. researchgate.netstmarys-ca.edu Studies involving a series of double-substituted fluorinated benzenesulfonamides revealed that the specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety is critical for inhibitory activity. researchgate.net These compounds were found to slow the aggregation process by more than three times, extending the nucleation phase and reducing the toxicity of the aggregates to nerve cells. researchgate.netstmarys-ca.edu

Furthermore, the fluorination of the benzenesulfonamide core is a recognized strategy in medicinal chemistry to modify molecular properties. proteopedia.org The presence of fluorine, an electron-withdrawing group, near the sulfonamide group can increase the acidity of the sulfonamide's amino group, which may strengthen its interaction with biological targets like carbonic anhydrase (CA) isozymes. researchgate.netacs.org Thermodynamic and kinetic studies on the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II have shown complex SARs, indicating that a higher degree of fluorination does not always lead to higher binding affinity. proteopedia.org The position of the fluorine atom is particularly important for optimizing the kinetic binding profiles. proteopedia.org

A calorimetric study on a series of fluorinated benzenesulfonamide ligands binding to bovine carbonic anhydrase II helped to quantify the relationship between the compound's properties (like pKa and hydrophobicity) and the thermodynamics of binding. nih.gov This allows for the partitioning of binding energy into contributions from different structural interactions: the bond with the Zn(II) cofactor, hydrogen bonds within the active site, and contacts with the phenyl ring. nih.gov

Table 1: Structure-Activity Relationship Findings for Fluorinated Sulfobenzoic Acid Derivatives

Derivative Class Key Structural Features Observed Activity/Property Source
Fluorinated Benzenesulfonamides Specific ortho-para or meta-para double substitution Inhibition of amyloid-β aggregation researchgate.net
Fluorinated Benzenesulfonamides Fluorine substitution on the benzenesulfonamide core Altered binding affinity and kinetics with Carbonic Anhydrase II proteopedia.org
Di-meta-substituted Fluorinated Benzenesulfonamides Trifluorinated core with meta-position substituents High affinity and selectivity for cancer-related Carbonic Anhydrase IX acs.org

Synthesis and Applications of Fluorosulfonyl Analogues

Fluorosulfonyl analogues, particularly aryl fluorosulfates, are versatile building blocks in organic chemistry and have gained significant attention in drug discovery and chemical biology. researchgate.netnih.govenamine.net These compounds are typically prepared from phenols using sulfuryl fluoride (B91410) (SO2F2), which serves as an economical provider of the sulfonyl fluoride group. researchgate.netresearchgate.net

Aryl fluorosulfates are considered more atom-economical and less toxic alternatives to triflates for use in cross-coupling reactions. researchgate.netrsc.org They have been successfully employed as electrophilic partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. researchgate.netrsc.org The reactivity of aryl fluorosulfates is generally lower than that of triflates, which can be advantageous in reducing unwanted side reactions. rsc.org

The fluorosulfonyl group (-SO2F) itself is a valuable electrophilic warhead for creating covalent inhibitors that can target nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine. nih.govenamine.net This reactivity is sensitive to the microenvironment of a protein's binding site, making these compounds useful for developing context-dependent chemical probes for chemoproteomic studies. nih.gov For instance, 4-(Fluorosulfonyl)benzoic acid has been used as a xenobiotic substrate analogue that causes a time-dependent inactivation of rat liver glutathione S-transferase.

Direct fluorosulfonylation using fluorosulfonyl radicals has also emerged as an efficient method for synthesizing sulfonyl fluorides. rsc.org

Amino-Substituted Sulfobenzoic Acids in Biochemical Research

Amino-substituted sulfobenzoic acids are important intermediates in various chemical and biological applications. The presence of the amino (-NH2), sulfonic acid (-SO3H), and carboxylic acid (-COOH) groups on a benzene (B151609) ring creates a versatile chemical scaffold. These compounds, such as 2-Amino-4-sulfobenzoic acid and 2-Amino-5-sulfobenzoic acid, are key precursors in several synthetic pathways. dyestuffintermediates.comdyestuffintermediates.com

In biochemical research, the rigid aromatic backbone of aminobenzoic acid derivatives can influence their interaction with biological macromolecules. Studies on the incorporation of aminobenzoic acid derivatives into polypeptide chains by the ribosome have shown that the aromatic ring can sterically block the conformational changes required for efficient amide bond formation in the peptidyl transferase center. nih.gov

Use in Dye Manufacturing

Amino-substituted sulfobenzoic acids are fundamental intermediates in the synthesis of a wide range of synthetic dyes, particularly acid and reactive dyes. dyestuffintermediates.comdyestuffintermediates.comsciencepublishinggroup.com The amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes, which contain the characteristic -N=N- chromophore. sciencepublishinggroup.com

The sulfonic acid group imparts water solubility to the dye molecule, which is essential for the dyeing process, especially for fibers like wool, silk, and nylon. sciencepublishinggroup.com Acid dyes are applied from acidic dye baths to fix the dye to the fibers. sciencepublishinggroup.com

Table 2: Examples of Amino-Substituted Sulfobenzoic Acids in Dye Synthesis

Amino-Substituted Acid CAS Number Synthetic Dyes Produced Source
2-Amino-4-sulfobenzoic acid 98-43-1 C.I. Reactive Violet 46, C.I. Acid Yellow 54 dyestuffintermediates.com

Metal Scavenging and Protein Precipitation Applications

The functional groups on substituted sulfobenzoic acids enable them to interact with both metal ions and proteins.

Metal Scavenging: The arrangement of carboxylic and amino or hydroxyl groups on the aromatic ring allows these molecules to act as chelating agents, forming stable complexes with metal ions. For example, para-aminobenzoic acid (PABA) can form coordination complexes with metal ions like cobalt, silver, and nickel. nih.gov This chelating ability is leveraged in the synthesis of metal complexes with potential biological activities. researchgate.net Poly(m-aminobenzoic acid) has been synthesized and investigated for its ability to sorb platinum(IV) ions. researchgate.net

Protein Precipitation: Sulfonated aromatic acids are effective protein precipitants. Protein precipitation is a fundamental technique used to concentrate and purify proteins from complex mixtures. wikipedia.org The mechanism can involve several methods:

Acid Precipitation: Acids like sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid) lower the pH of the solution to the protein's isoelectric point. phenomenex.com At this pH, the net charge on the protein is zero, which minimizes electrostatic repulsion between protein molecules, leading to aggregation and precipitation. wikipedia.orgbioquochem.com This method often results in protein denaturation. phenomenex.combioquochem.com

Salting Out: While not the primary mechanism for acidic precipitants, the principle involves high concentrations of salts competing for water molecules, which reduces protein hydration and solubility, causing them to precipitate. wikipedia.org

Polyelectrolyte Flocculation: Charged polymers can interact with oppositely charged proteins, leading to the formation of insoluble complexes. wikipedia.orgucl.ac.uk

Historically, 2-hydroxy-5-sulfobenzoic acid has been widely used in clinical diagnostics for precipitating proteins to detect albumin in urine.

Hydroxy-Substituted Sulfobenzoic Acids as Catalysts

Hydroxy-substituted sulfobenzoic acids, particularly 2-hydroxy-5-sulfobenzoic acid (also known as 5-sulfosalicylic acid), have been recognized as efficient and versatile organocatalysts. The presence of the acidic sulfonic acid and carboxylic acid groups, along with the hydroxyl group, allows these compounds to catalyze various organic reactions.

This compound has been successfully used in one-pot, three-component syntheses of molecules like 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. Its advantages as a catalyst include procedural simplicity and cost-effectiveness. Furthermore, it has demonstrated high catalytic efficiency in the synthesis of dibenzo compounds, achieving high yields even under solvent-free conditions.

Halogenated Derivatives for Specialized Applications

Halogenated derivatives of benzoic acid, including fluoro-, chloro-, and bromo-substituted variants, are important precursors and intermediates for a wide range of specialized applications. researchgate.net

Agrochemicals and Pharmaceuticals: Fluoro- and chloro-substituted benzoic acids are used as starting materials for agrochemical and pharmaceutical products. researchgate.net Halogenated benzoic acids are known precursors for quinolonecarboxylic acid derivatives, which have antibacterial activity. google.com Specifically, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is used in the synthesis of certain anti-HIV-1 agents. pharmaffiliates.com

Environmentally Favorable Alternatives: Fluoro-substituted compounds are often considered more environmentally acceptable alternatives to their chlorinated counterparts. researchgate.net

Intermediates for Synthesis: The halogen atom serves as a reactive site or a directing group in further chemical transformations, making these compounds valuable intermediates in multi-step syntheses. google.comgoogle.com

The specific halogen and its position on the benzoic acid ring are critical in determining the reactivity and properties of the resulting molecule, allowing for the fine-tuning of compounds for specific industrial and pharmaceutical uses. researchgate.netgoogle.com

Table of Compounds Mentioned

Compound Name
2-Fluoro-5-sulfobenzoic acid
2-Amino-4-sulfobenzoic acid
2-Amino-5-sulfobenzoic acid
2-hydroxy-5-sulfobenzoic acid (5-Sulfosalicylic acid)
4-(Fluorosulfonyl)benzoic acid
para-aminobenzoic acid (PABA)
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
1-amidoalkyl-2-naphthols
3,4-disubstituted isoxazol-5(4H)-ones
C.I. Reactive Violet 46
C.I. Acid Yellow 54
C.I. Reactive Red 29
C.I. Reactive Red 31

Precursors for Electron Transfer Dissociation (ETD) Reagents

Electron Transfer Dissociation (ETD) is a mass spectrometry fragmentation technique that is particularly useful for sequencing peptides and identifying post-translational modifications. The process involves the transfer of an electron to a multiply protonated precursor ion, which leads to backbone cleavage. The reagent anions for ETD can be generated from various precursor molecules.

While direct studies on this compound as a precursor for ETD reagents are not documented in the reviewed literature, research has been conducted on structurally similar compounds. For instance, 2-fluoro-5-iodobenzoic acid has been identified as a precursor molecule for generating ETD reagent anions. nih.gov The strategy involves using electrospray ionization (ESI) to form a deprotonated molecule, which then undergoes collision-induced dissociation (CID) by losing CO2 to produce the reactive reagent anion. nih.gov This suggests that halogenated benzoic acids are a class of compounds with potential in this application.

Other arene carboxylic acids, such as 9-anthracenecarboxylic acid and 2-(fluoranthene-8-carbonyl)-benzoic acid, have also been successfully used to generate ETD reagents via ESI followed by CID. nih.gov The general principle involves the selection of a precursor molecule that can be efficiently ionized and then fragmented to produce a stable radical anion capable of transferring an electron.

Precursor MoleculeFragmentation MethodApplication
2-Fluoro-5-iodobenzoic acidESI followed by CIDETD Reagent Generation
9-Anthracenecarboxylic acidESI followed by CIDETD Reagent Generation
2-(Fluoranthene-8-carbonyl)-benzoic acidESI followed by CIDETD Reagent Generation

Radiolabeling Strategies (e.g., ¹⁸F)

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules is of significant interest for positron emission tomography (PET) imaging. Fluorinated benzoic acids are important reagents for the ¹⁸F-labeling of peptides and other biomolecules.

Although direct ¹⁸F-radiolabeling of this compound has not been specifically detailed, established methods for the radiosynthesis of other fluorobenzoic acids provide a framework for how this could be achieved. A common strategy is the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. For example, the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used agent for labeling proteins, starts from a quaternary salt precursor which is converted to 4-[¹⁸F]fluorobenzaldehyde, then oxidized to 4-[¹⁸F]fluorobenzoic acid. researchgate.net

Another relevant example is the preparation of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid from 1-arylbenziodoxolone precursors. arkat-usa.org This reaction proceeds via nucleophilic fluorination using [¹⁸F]KF•K2.2.2 in polar aprotic solvents. arkat-usa.org This demonstrates that substituted 2-fluorobenzoic acids can be efficiently radiolabeled with ¹⁸F.

Furthermore, research into the radiolabeling of compounds containing a sulfonic acid group has been explored. For instance, ¹⁸F-fluorosulfonic acid salts have been synthesized by the direct radiofluorination of sultone precursors. nih.govresearchgate.net This ring-opening reaction offers a method for introducing ¹⁸F into a molecule that also contains a sulfonic acid moiety, highlighting the feasibility of developing ¹⁸F-labeled sulfonated compounds. nih.govresearchgate.net

Radiolabeled CompoundPrecursor TypeLabeling Method
N-succinimidyl 4-[¹⁸F]fluorobenzoateQuaternary ammonium saltNucleophilic substitution
2-[¹⁸F]-fluoro-5-nitrobenzoic acid1-ArylbenziodoxoloneNucleophilic fluorination
¹⁸F-Fluorosulfonic acid saltsSultoneRing-opening radiofluorination

Methyl-Substituted Derivatives in Medicinal Chemistry Building Blocks

In medicinal chemistry, the introduction of fluorine and methyl groups into aromatic scaffolds can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While no specific research on methyl-substituted derivatives of this compound was identified in the provided search results, the utility of related methyl-substituted fluorobenzoic acids is well-established.

For instance, compounds like 2-fluoro-5-methylbenzoic acid are recognized as versatile intermediates in drug discovery. nih.gov They serve as key building blocks in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and pyrimidinone derivatives. nih.gov The presence of the fluorine atom can enhance lipophilicity and metabolic stability of drug candidates. nih.gov

The sulfonic acid group is often used as a bioisostere for a carboxylic acid group in drug design. nih.govnih.govhyphadiscovery.com Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its biological activity. nih.govnih.govdrughunter.com Therefore, a hypothetical methyl-substituted this compound could be of interest to medicinal chemists as a building block for new therapeutic agents, combining the beneficial properties of fluorination, methylation, and the sulfonic acid moiety.

CompoundApplication in Medicinal Chemistry
2-Fluoro-5-methylbenzoic acidIntermediate for kinase inhibitors and pyrimidinone derivatives
5-Fluoro-2-methylbenzoic acidSynthesis of HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted benzoic acids exist, future research will likely focus on developing more efficient, sustainable, and economically viable pathways to 2-Fluoro-5-sulfobenzoic acid and its derivatives.

Catalytic and Green Chemistry Approaches : Current industrial syntheses for related compounds can involve harsh conditions or the use of heavy metal catalysts. Future pathways could explore metal-catalyzed C-H activation or sulfonation reactions that offer higher atom economy and milder reaction conditions. For instance, processes that utilize sodium hypochlorite (B82951) as an oxidant without a metal catalyst, as demonstrated for other substituted sulfobenzoic acids, represent a promising avenue for reducing heavy metal waste google.com.

Flow Chemistry : The integration of continuous flow synthesis could offer significant advantages, including improved reaction control, enhanced safety, and scalability. Research into optimizing the sulfonation and fluorination steps within a flow chemistry setup could lead to higher yields and purity.

Enzymatic Synthesis : Biocatalysis presents a green alternative for organic synthesis. Future exploration may involve identifying or engineering enzymes capable of regioselective sulfonation or fluorination on a benzoic acid scaffold, offering a highly specific and environmentally benign synthetic route.

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the electronic effects governing the reactivity of this compound is crucial for its application. The molecule's reactivity is dictated by a complex interplay between the inductive and resonance effects of its substituents.

Inductive vs. Resonance Effects : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid libretexts.orglibretexts.org. However, it also has a lone pair of electrons that can be donated to the aromatic ring through the mesomeric or resonance effect (+M) quora.com. The sulfonic acid group is a very strong electron-withdrawing group. Future studies, likely employing computational chemistry and physical organic chemistry techniques, will aim to precisely quantify these competing effects to predict the compound's behavior in various chemical transformations.

Acidity and pKa Prediction : The presence of both a fluorine atom and a sulfonic acid group significantly influences the acidity of the carboxylic acid group. The electron-withdrawing nature of these substituents stabilizes the carboxylate conjugate base, thereby increasing acidity libretexts.org. Future research could focus on precise experimental determination and computational prediction of the pKa values for both the carboxylic and sulfonic acid groups, which is critical for applications in areas like polymer chemistry and materials science.

Reaction Dynamics : Investigating the kinetics and thermodynamics of reactions involving this compound, such as polymerization or its use as a linker in metal-organic frameworks, will provide essential data for process optimization and material design. Density Functional Theory (DFT) could be employed to model reaction pathways and transition states, offering insights into the mechanistic details at a molecular level chemcopilot.comrsc.org.

Table 1: Electronic Effects of Substituents on Benzoic Acid
SubstituentInductive Effect (-I)Resonance Effect (+M/-M)Overall Effect on Acidity
-F (Fluoro)Strongly withdrawingWeakly donatingIncreases acidity libretexts.orglibretexts.org
-SO3H (Sulfonic Acid)Strongly withdrawingStrongly withdrawingStrongly increases acidity
-COOH (Carboxylic Acid)WithdrawingWithdrawingReference Group
-NO2 (Nitro)Strongly withdrawingStrongly withdrawingStrongly increases acidity libretexts.org
-OCH3 (Methoxy)Weakly withdrawingStrongly donatingDecreases acidity libretexts.org

Advanced Applications in Bio-Conjugation and Molecular Sensing

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field wikipedia.org. The unique functionalities of this compound make it an attractive candidate for developing novel tools for chemical biology.

Novel Linkers and Probes : The carboxylic acid group can be readily converted to an amide, allowing for conjugation to proteins, peptides, or other biomolecules acs.org. The sulfonic acid group enhances water solubility, a critical property for biological applications. The fluoro-aromatic core can be used for 19F NMR-based sensing or as a precursor for radiolabeling with fluorine-18 (B77423) for Positron Emission Tomography (PET) imaging, similar to how 4-[18F]fluorobenzoic acid is used nih.govresearchgate.netarkat-usa.org.

"Click Chemistry" Handles : Future research could involve modifying this compound to include "click" functional groups, such as azides or alkynes. This would enable its rapid and specific attachment to biomolecules using highly efficient and bioorthogonal reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition wikipedia.orgresearchgate.net.

Design of Next-Generation Functional Materials

The multifunctionality of this compound makes it a versatile building block for a new generation of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules researchgate.net. The use of fluorinated linkers can introduce desirable properties such as hydrophobicity and enhanced stability rsc.orgnih.gov. This compound could serve as a linker, with the carboxylate and sulfonate groups coordinating to metal centers. The fluorine atom could tune the electronic environment and surface properties of the MOF pores, potentially leading to materials with enhanced performance in gas separation, catalysis, or sensing nih.govresearchgate.net.

Functional Polymers : The compound could be used as a monomer to synthesize novel sulfonated polymers semanticscholar.org. Such polymers are of interest for applications including proton exchange membranes in fuel cells, ion-exchange resins, and specialty coatings. The presence of the fluorine atom could enhance the thermal and chemical stability of the polymer backbone nih.gov. For example, polymers derived from related hydroxybenzoic acids have been explored for various applications, suggesting a precedent for using functionalized benzoic acids as monomers researchgate.net.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

Property Prediction : ML models can be trained to accurately predict the physicochemical properties of molecules, such as solubility, pKa, and reactivity, based on their structure. Applying these models to this compound would allow for rapid in silico screening and optimization before committing to laboratory synthesis nih.gov.

Materials Design : In the context of functional materials, ML algorithms can screen vast virtual libraries of MOFs or polymers incorporating this compound as a building block researchgate.netescholarship.org. By learning the relationship between structure and performance, these models can identify candidate materials with optimal properties for specific applications, such as high gas selectivity or proton conductivity, thereby guiding experimental efforts toward the most promising targets arxiv.orgnih.gov.

Table 2: Application of AI/ML in the Study of this compound
AI/ML Application AreaSpecific TaskPotential Impact
Retrosynthetic AnalysisProposing novel synthetic routesDiscovery of more efficient and sustainable syntheses mindmapai.apppharmafeatures.com
Reaction OptimizationPredicting optimal reaction conditions (temperature, catalyst, solvent)Increased reaction yields and reduced byproducts chemcopilot.com
Property PredictionCalculating pKa, solubility, and spectral propertiesFaster screening and characterization of derivatives nih.gov
Materials DiscoveryDesigning novel MOFs and polymers with desired propertiesAccelerated development of next-generation functional materials researchgate.netarxiv.org

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-fluoro-5-sulfobenzoic acid, and how do they influence its reactivity?

  • The compound contains a fluorine substituent (electron-withdrawing), a sulfonic acid group (-SO₃H, strong acidity), and a carboxylic acid (-COOH). These groups confer unique reactivity:

  • Fluorine directs electrophilic substitution reactions to specific positions on the aromatic ring .
  • The sulfonic acid group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding .
  • Carboxylic acid enables salt formation or esterification for derivatization .
    • Methodological Insight: Use NMR (¹⁹F and ¹H) and FT-IR to confirm functional group interactions, as demonstrated for structurally similar fluorobenzoic acids .

Q. What synthetic routes are commonly used to prepare this compound?

  • While direct synthesis data is limited, analogous sulfonated fluorobenzoic acids (e.g., 2-fluoro-5-sulfinobenzoic acid) are synthesized via:

  • Sulfonation : Electrophilic substitution using fuming sulfuric acid on fluorobenzoic acid precursors .
  • Oxidation : Conversion of sulfonyl chloride intermediates to sulfonic acids under controlled pH (e.g., H₂O₂ in acidic media) .
    • Optimization Tip: Monitor reaction temperature (<50°C) to avoid decomposition of the sulfonic acid group .

Advanced Research Questions

Q. How does the sulfonic acid group affect the compound’s stability under varying pH conditions?

  • The -SO₃H group confers high acidity (pKa ~1), making the compound stable in acidic environments but prone to hydrolysis in alkaline conditions (pH >10). For example:

  • Degradation Pathway : Above pH 10, sulfonate esters may hydrolyze, releasing SO₃²⁻ and altering the aromatic backbone .
    • Experimental Design: Conduct accelerated stability studies (40°C, 75% RH) across pH 1–13, using HPLC to quantify degradation products .

Q. What strategies mitigate competing side reactions during sulfonation of fluorinated benzoic acids?

  • Common challenges include over-sulfonation and ring halogen displacement . Solutions include:

  • Regioselective Protection : Temporarily protect the carboxylic acid group as a methyl ester to direct sulfonation to the para position .
  • Low-Temperature Control : Perform sulfonation at 0–5°C to minimize polysubstitution .
    • Data Contradiction: Some studies report sulfonation at the meta position when using bulky directing groups; verify via X-ray crystallography .

Q. How can this compound be applied in drug design or enzyme inhibition studies?

  • The compound’s dual acidity (-SO₃H and -COOH) makes it a candidate for:

  • Enzyme Binding : Mimics phosphorylated residues in kinase inhibitors (e.g., dihydroorotate dehydrogenase inhibitors ).
  • Prodrug Development : Conjugation with amine-containing drugs via sulfonamide linkages improves solubility .
    • Validation Method: Use molecular docking simulations (AutoDock Vina) to predict binding affinities against target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.